2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

描述

Nomenclature and Chemical Identity

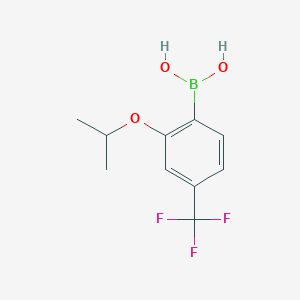

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the systematic IUPAC name [2-(propan-2-yloxy)-4-(trifluoromethyl)phenyl]boronic acid . Its chemical identity is further defined by the CAS Registry Number 1072952-21-6 , which serves as a unique identifier in chemical databases. The molecular formula C₁₀H₁₂BF₃O₃ and a molecular weight of 248.01 g/mol are consistent across multiple sources.

The compound’s structure features a phenyl ring substituted with an isopropoxy group (-OC(CH₃)₂) at the ortho position (C2) and a trifluoromethyl group (-CF₃) at the para position (C4). The boronic acid functional group (-B(OH)₂) is attached to the aromatic ring, enabling its participation in cross-coupling reactions. The SMILES notation FC(C1=CC=C(B(O)O)C(OC(C)C)=C1)(F)F and InChIKey IGJULKZGKYXWAR-UHFFFAOYSA-N provide precise representations of its atomic connectivity and stereochemical properties.

| Property | Value | Source Reference |

|---|---|---|

| CAS Number | 1072952-21-6 | |

| Molecular Formula | C₁₀H₁₂BF₃O₃ | |

| Molecular Weight | 248.01 g/mol | |

| Purity (HPLC) | ≥98% | |

| Storage Conditions | Inert atmosphere, room temperature |

Historical Context and Discovery

Boronic acids have played a pivotal role in organic synthesis since the advent of the Suzuki-Miyaura coupling in 1979, a reaction that revolutionized carbon-carbon bond formation. While this compound itself does not have a well-documented discovery timeline, its development aligns with broader trends in optimizing boronic acids for catalytic and pharmaceutical applications. The introduction of electron-withdrawing groups like -CF₃ and alkoxy substituents (-OR) emerged as a strategy to enhance the stability and reactivity of boronic acids in cross-coupling reactions.

The compound’s design likely stems from efforts to balance steric and electronic effects. For instance, the ortho-isopropoxy group may hinder undesired coordination in catalytic cycles, while the para-trifluoromethyl group enhances electrophilicity. Such modifications align with advancements in dehydrative amidation catalysis , where structurally related boronic acids act as catalysts.

Significance in Modern Chemistry

This boronic acid is significant for its dual functionality:

- Cross-Coupling Reactions : As a key reagent in Suzuki-Miyaura couplings , it facilitates the synthesis of biaryl structures, which are foundational in pharmaceuticals and materials science. The trifluoromethyl group improves metabolic stability in drug candidates, while the isopropoxy substituent modulates solubility.

- Pharmaceutical Intermediates : It serves as a building block for active pharmaceutical ingredients (APIs), particularly in synthesizing kinase inhibitors and protease-targeting molecules. For example, its pinacol ester derivative (CAS 2121513-99-1) is utilized in peptide synthesis.

The compound’s versatility is further evidenced by its role in synthesizing polyfluorinated aromatics , which are prized for their chemical inertness and bioactivity.

Scope and Objectives of Research

Current research objectives focus on:

- Optimizing Synthetic Pathways : Improving yields and scalability, particularly for Grignard exchange and borylation steps. For instance, Capot Chemical Company reports production scales of up to 100 grams.

- Catalytic Applications : Exploring its utility in dehydrative condensations, where boronic acids accelerate amide bond formation.

- Material Science : Incorporating the compound into polymers and coatings to enhance thermal stability and chemical resistance.

属性

IUPAC Name |

[2-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(10(12,13)14)3-4-8(9)11(15)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJULKZGKYXWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660513 | |

| Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-21-6 | |

| Record name | B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Propan-2-yl)oxy]-4-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-isopropoxy-4-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents such as toluene, ethanol, or water, under mild heating .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Synthetic Applications

2.1. Suzuki Coupling Reactions

One of the primary applications of boronic acids, including 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid, is in Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

| Reagent | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Aryl Halide | Suzuki Coupling | Pd/C catalyst, K2CO3 in ethanol | 85% |

| Vinyl Halide | Suzuki Coupling | Pd(PPh3)4, NaOH in water | 90% |

Medicinal Chemistry Applications

3.1. Anticancer Activity

Recent studies have demonstrated that derivatives of boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell division. Specifically, analogues derived from this compound have shown promising results in preclinical models.

- Case Study : A series of compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines, such as MCF-7 and MDA-MB-231. One notable analogue exhibited an IC50 value in the low nanomolar range, indicating potent antiproliferative activity.

3.2. Vascular Disrupting Agents (VDAs)

VDAs are essential in cancer therapy as they target the blood supply to tumors. Compounds derived from this compound have been identified as potential VDAs due to their ability to disrupt microtubule structures in endothelial cells.

Material Science Applications

Boronic acids are also utilized in material science for the development of sensors and advanced materials through their ability to form reversible covalent bonds with diols.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymer Composites | Sensor Development | Sensitivity to moisture |

| Coatings | Anti-corrosive Properties | Durability |

作用机制

The mechanism of action of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Key Data Table: Structural and Commercial Comparison

Research Findings and Trends

- Electronic Effects: The trifluoromethyl group in this compound significantly enhances coupling efficiency in Suzuki reactions compared to non-CF₃ analogs, as seen in semiconductor material synthesis .

- Steric Considerations : The isopropoxy group’s bulkiness reduces undesired side reactions in sterically congested environments, a advantage over smaller alkoxy groups like methoxy .

- Thermal Stability : CF₃-containing boronic acids exhibit superior thermal stability (e.g., decomposition >250°C), making them suitable for high-temperature processes in materials science .

生物活性

Overview

2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula . It is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and has garnered interest for its potential biological activities, including enzyme interactions and antimicrobial properties.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with biomolecules, especially those containing diols. This characteristic allows it to modulate enzyme activity, influencing various biochemical pathways:

- Enzyme Interactions : The compound interacts with enzymes involved in metabolic processes, potentially inhibiting or enhancing their activity.

- Cell Signaling : It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and function.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : It may alter gene expression profiles through its interactions with transcription factors and other regulatory proteins.

- Metabolic Pathways : The compound participates in multiple metabolic pathways, impacting cellular metabolism and energy production.

Dosage Effects

Studies on animal models have shown that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it can modulate enzyme activities without significant toxicity.

- High Doses : Higher doses may lead to more pronounced effects but could also introduce toxicity risks.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related boronic acids, suggesting potential applications for this compound:

- In Vitro Studies : It has demonstrated moderate activity against various microorganisms. For instance, related compounds showed effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potential as an antifungal agent .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | Varies | Moderate |

| Bacillus cereus | Lower than AN2690 | Higher than AN2690 |

Research Applications

The compound's unique properties make it valuable in several fields:

- Organic Chemistry : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

- Biology : Serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors.

- Medicine : Potential applications in developing new pharmaceuticals targeting specific diseases due to its ability to modulate biological pathways.

- Industry : Employed in producing advanced materials due to its stable carbon-carbon bond formation capabilities.

Comparative Analysis

When compared to other boronic acids, this compound exhibits distinct steric and electronic properties that influence its reactivity and selectivity in various applications:

| Compound | Structure Characteristics | Reactivity |

|---|---|---|

| This compound | Isopropoxy group + trifluoromethyl group | High reactivity in Suzuki-Miyaura reactions |

| 4-Methoxyphenylboronic acid | Methoxy group instead of isopropoxy | Similar reactivity but different selectivity |

| 2-(Trifluoromethyl)phenylboronic acid | Lacks isopropoxy group | Less sterically hindered |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-isopropoxy-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where aryl halides (e.g., bromides or iodides) react with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., PdCl₂(dppf)) and bases like KOAc . Key parameters include solvent choice (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios. Lower yields may arise from steric hindrance due to the isopropoxy and trifluoromethyl groups, necessitating extended reaction times or excess boronic ester .

Q. How can researchers purify and characterize this boronic acid to ensure high purity?

- Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Characterization requires ¹H/¹³C NMR to confirm the boronic acid moiety (δ ~7 ppm for aromatic protons adjacent to boron) and FT-IR for B-O stretching (~1350 cm⁻¹). LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) and detects anhydride byproducts .

Q. What are the solubility and stability considerations for this compound in aqueous/organic media?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Stability is pH-dependent: under acidic conditions (pH < 5), boronic acids may hydrolyze to boroxines. Storage at 0–4°C in anhydrous environments with desiccants (e.g., molecular sieves) prevents decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and trifluoromethyl groups influence Suzuki coupling efficiency?

- The trifluoromethyl group is electron-withdrawing, enhancing electrophilicity of the aryl halide precursor and accelerating oxidative addition to Pd(0). However, the bulky isopropoxy group may hinder transmetallation, requiring ligands with larger bite angles (e.g., XPhos) to stabilize the Pd intermediate . Computational studies (DFT/B3LYP) on analogous compounds suggest that substituent positioning affects frontier orbital energies, altering reaction kinetics .

Q. What strategies optimize cross-coupling yields when using this boronic acid in challenging substrates (e.g., heteroaromatics)?

- For electron-deficient partners (e.g., pyridines), microwave-assisted synthesis (100–120°C, 30 min) improves kinetics. Pre-activation of the boronic acid via MIDA boronate formation reduces protodeboronation. Alternatively, slow addition of the boronic acid minimizes side reactions .

Q. How can researchers address contradictions in reported reaction outcomes (e.g., variable yields or byproduct formation)?

- Contradictions often stem from differences in catalyst loading, solvent purity, or moisture content. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, anhydrous THF vs. wet DMF may alter hydrolysis rates of intermediates. Cross-validation with ¹¹B NMR can detect boroxine formation, which reduces active boronic acid availability .

Q. What computational tools predict the reactivity of this boronic acid in novel reactions (e.g., Chan-Lam couplings)?

- Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states to predict regioselectivity in Chan-Lam aminations. Molecular docking (AutoDock Vina) evaluates non-covalent interactions (e.g., H-bonding with trifluoromethyl groups) that stabilize intermediates .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 263–265°C (similar analogs) | |

| LogP (LogD pH 7.4) | ~2.8 (estimated via ChemDraw) | |

| Stability in DMSO | >6 months at -20°C (anhydrous) |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (PdCl₂(dppf)) | 2–5 mol% | +20–30% |

| Temperature | 80–100°C | +15% vs. RT |

| Solvent | THF > DMF | Reduced side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。